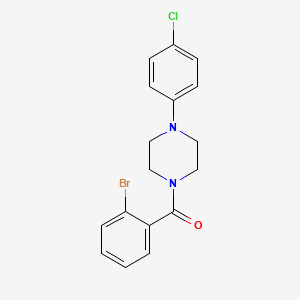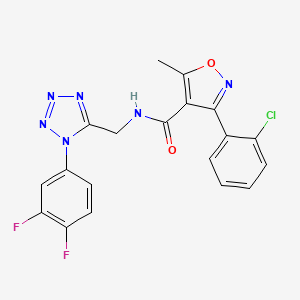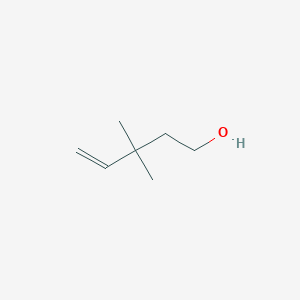![molecular formula C18H23N3O3S B2748209 N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 1903438-04-9](/img/structure/B2748209.png)
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide typically involves multiple steps:
-
Formation of the Quinazolinone Core: : The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde or ketone to form the quinazolinone ring.
-
Introduction of the Propanamide Moiety: : The propanamide side chain can be introduced by reacting the quinazolinone intermediate with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine.
-
Attachment of the Tetrahydro-2H-pyran-4-ylthioethyl Group: : The final step involves the nucleophilic substitution of the propanamide intermediate with tetrahydro-2H-pyran-4-ylthiol in the presence of a suitable catalyst, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydro-2H-pyran-4-ylthioethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the quinazolinone ring, potentially yielding the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkyl halides, thiols, or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioethers.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity can be studied to understand its effects on cellular processes.
Medicine: It has potential as a lead compound for the development of new drugs, particularly for cancer and inflammatory diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-oxoquinazolin-3(4H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(4-oxoquinazolin-3(4H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The unique combination of the quinazolinone core with the tetrahydro-2H-pyran-4-ylthioethyl group and the propanamide side chain imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable candidate for further research and development in various fields.
Propiedades
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-17(19-8-12-25-14-6-10-24-11-7-14)5-9-21-13-20-16-4-2-1-3-15(16)18(21)23/h1-4,13-14H,5-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVSLOYIWKNNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
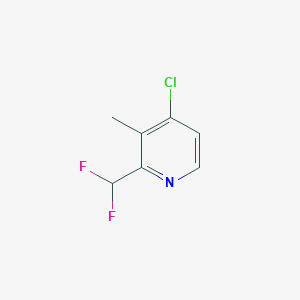
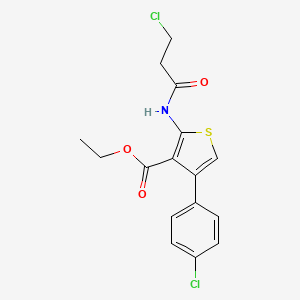

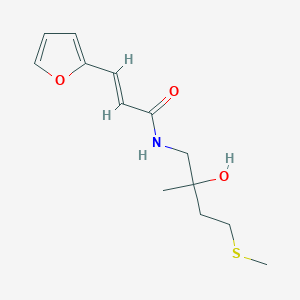
![1-(3-methoxyphenyl)-5-methyl-4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2748133.png)
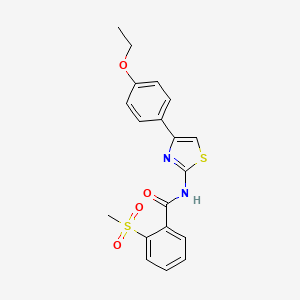
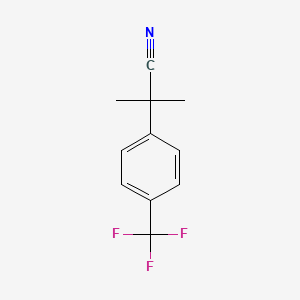
![2,6-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2748138.png)
![1-(1-ethyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B2748140.png)
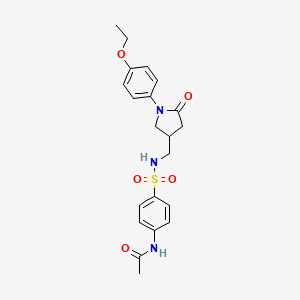
![2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran](/img/structure/B2748143.png)
